Benzenemethanamine, N-propyl-
Description
Contextualization within Advanced Amine Chemistry Research
Amines are fundamental building blocks in organic chemistry, and the study of their synthesis and reactivity forms a cornerstone of modern chemical research. Chiral amines, in particular, are critical structural motifs in a vast array of natural products and pharmaceutical agents. acs.org Significant research efforts have been dedicated to developing methods for their enantioselective synthesis, with transition metal-catalyzed asymmetric hydrogenation being a prominent strategy. acs.org
Within this context, benzylamines like Benzenemethanamine, N-propyl- are of particular interest. The benzyl (B1604629) group is widely employed as a protecting group for nitrogen atoms during complex synthetic sequences, as it can be readily cleaved under specific conditions. google.com Furthermore, the amine functionality itself allows for a wide range of chemical transformations, including N-alkylation and acylation, enabling the construction of more complex molecular architectures. smolecule.com The development of advanced catalytic systems, including both homogeneous and heterogeneous catalysts, continues to expand the utility of amines in synthesizing structurally diverse and functional molecules for industrial and medicinal applications. acs.org
Significance of Benzenemethanamine, N-propyl- in Contemporary Chemical and Pharmaceutical Research
The significance of Benzenemethanamine, N-propyl- lies primarily in its role as a versatile intermediate and building block in organic synthesis. guidechem.com It serves as a precursor for the creation of a variety of chemical products, including pharmaceuticals and agrochemicals. guidechem.com Its utility in chemical synthesis stems from its ability to participate in various reactions to form more complex molecules. smolecule.comguidechem.com
The structural framework of Benzenemethanamine, N-propyl- is a common feature in many biologically active compounds. Research into its structural analogs has revealed a wide range of potential applications. For instance:
Substituted analogs are used as intermediates in the synthesis of potential therapeutics. A notable example is besipirdine, or N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, which was investigated for the treatment of Alzheimer's disease. ebi.ac.uk
Other analogs, such as Benzenemethanamine, 4-nitro-N-propyl-, are employed as derivatization reagents in analytical chemistry, facilitating the extraction and detection of other amines.
N-isopropylbenzylamine, a close structural analog, is used as an intermediate in pharmaceutical synthesis and as a ligand in the preparation of organometallic complexes. lookchem.com
The investigation of these and other related compounds underscores the importance of the N-propylbenzylamine scaffold in designing molecules with specific biological or chemical properties.
Overview of Key Research Disciplines Investigating Benzenemethanamine, N-propyl-
The study of Benzenemethanamine, N-propyl- and its analogs is primarily concentrated within a few key scientific disciplines:
Pharmaceutical and Medicinal Chemistry: This field explores the compound and its derivatives as intermediates for synthesizing potential drug candidates. smolecule.comguidechem.com Researchers in this area investigate how modifications to the basic structure influence biological activity, such as receptor binding. smolecule.com Analogs have been studied for potential analgesic, anti-inflammatory, and antimicrobial properties. ontosight.ai
Organic and Chemical Synthesis: Chemists in this discipline focus on using Benzenemethanamine, N-propyl- as a building block for more complex molecules and developing new synthetic methods. smolecule.comguidechem.com This includes studying its reactivity in various chemical reactions and its role in mechanisms of organic reactions. smolecule.com
Materials Science: Certain derivatives of Benzenemethanamine, N-propyl- have been explored for potential applications in materials science, highlighting the versatility of this chemical class beyond biological applications. ontosight.ai
Data Tables
Table 1: Physicochemical Properties of Benzenemethanamine, N-propyl-
| Property | Value | Source |
| Molecular Formula | C10H15N | nih.govguidechem.com |
| Molecular Weight | 149.23 g/mol | nih.govchemeo.com |
| CAS Number | 2032-33-9 | nih.govchemeo.com |
| Boiling Point | 212.2°C at 760 mmHg | guidechem.comchemnet.com |
| Flash Point | 83.6°C | guidechem.comchemnet.com |
| Density | 0.909 g/cm³ | guidechem.com |
| pKa (basic) | 9.6 | nih.gov |
| logP (Octanol/Water Partition Coefficient) | 2.186 - 2.4 | nih.govchemeo.com |
| Appearance | Colorless to pale yellow liquid | smolecule.com |
| Solubility | Slightly soluble in water; soluble in organic solvents like alcohol and ether. | smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMBFMLKPJUWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062110 | |
| Record name | Benzenemethanamine, N-propyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2032-33-9 | |
| Record name | N-Propylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenemethanamine, N-propyl- | |
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| Record name | Benzenemethanamine, N-propyl- | |
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| Record name | Benzenemethanamine, N-propyl- | |
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| Record name | N-propylbenzylamine | |
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| Record name | N-PROPYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies and Chemical Transformations
Investigations into Established Synthetic Pathways for Benzenemethanamine, N-propyl-
Traditional methods for the synthesis of secondary amines like Benzenemethanamine, N-propyl- have been subject to extensive research to improve yields, selectivity, and reaction conditions. These pathways primarily involve the reduction of nitrogen-containing functional groups followed by or concurrent with alkylation.
Optimized Reduction Reactions of Aromatic Nitro Compounds and Nitriles
The reduction of aromatic nitro compounds and nitriles serves as a fundamental approach to generating the core benzylamine (B48309) structure, which can subsequently be alkylated.
The reduction of nitroarenes is a key transformation for producing aromatic amines. jsynthchem.com While the direct reduction of nitrobenzene typically yields aniline, this can be a starting point in a multi-step synthesis. Modern protocols focus on chemoselectivity, allowing the nitro group to be reduced in the presence of other sensitive functionalities. organic-chemistry.org For example, systems using sodium borohydride (B1222165) (NaBH4) with transition metal complexes like Ni(PPh3)4 have been developed for the efficient reduction of nitro compounds to their corresponding amines. jsynthchem.com Another approach utilizes commercial metallic iron powder in water, offering a mild and non-hazardous method for this conversion. longdom.org
A more direct precursor to the benzenemethanamine core is benzonitrile. The catalytic hydrogenation of benzonitriles to benzylamines is a well-established industrial process. Research has focused on optimizing catalyst systems to improve selectivity and yield. Platinum-on-carbon (Pt/C) catalysts have shown high efficacy under mild conditions (e.g., 30 °C and 6 bar H2) when used in a biphasic solvent system with acidic additives, affording good yields of the primary amine. researchgate.net Alternative reducing agents, such as diisopropylaminoborane catalyzed by lithium borohydride (LiBH4), have also proven effective for reducing a variety of aromatic nitriles to their corresponding benzylamines at ambient temperatures. nih.gov
| Precursor | Reagent/Catalyst System | Key Features | Primary Product | Reference |
|---|---|---|---|---|
| Nitrobenzene | Fe powder / H₂O | Mild conditions, high chemoselectivity. | Aniline | longdom.org |
| Nitrobenzene | NaBH₄ / Ni(PPh₃)₄ | Novel borohydride system, efficient reduction. | Aniline | jsynthchem.com |
| Benzonitrile | 10% Pt/C, H₂, NaH₂PO₄ | Mild conditions, high conversion and selectivity. | Benzylamine | researchgate.net |
| Benzonitrile | BH₂(N(iPr)₂) / cat. LiBH₄ | Reduces nitriles at ambient temperature. | Benzylamine | nih.gov |
Refinements in Amine Alkylation and Reductive Amination Protocols
Once the primary benzylamine is obtained, the introduction of the N-propyl group is typically achieved through N-alkylation or reductive amination.
Amine Alkylation: The direct alkylation of a primary amine with an alkyl halide is a classical method for forming C-N bonds. wikipedia.org However, this reaction is notoriously difficult to control, often resulting in overalkylation to produce tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com The product secondary amine (N-propylbenzylamine) is often more nucleophilic than the starting primary amine (benzylamine), leading to a mixture of products. masterorganicchemistry.com Refinements to achieve selective mono-N-alkylation have been a significant research focus. One successful strategy involves a competitive deprotonation/protonation approach where the primary amine is used as its hydrobromide salt. Under controlled basic conditions, the reactant primary amine is selectively deprotonated and alkylated, while the more basic secondary amine product remains protonated and unreactive. rsc.orgresearchgate.net The use of ionic liquids as solvents has also been shown to reduce the extent of overalkylation, favoring the formation of the desired secondary amine. researchgate.net
Reductive Amination: Reductive amination is a highly efficient and widely used one-pot procedure for synthesizing secondary amines. This method involves the reaction of a carbonyl compound (benzaldehyde) with a primary amine (propylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine, Benzenemethanamine, N-propyl-. byu.edu This approach avoids the selectivity issues associated with direct alkylation. A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). byu.edu More recent protocols have introduced milder and more convenient reagents, such as benzylamine-borane complexes, which serve as effective reducing agents under neutral conditions. byu.edu Reductive amination remains a cornerstone method for preparing secondary amines due to its high efficiency and operational simplicity. nih.gov
Novel and Emerging Synthetic Approaches for Benzenemethanamine, N-propyl- Derivatives
The quest for more sophisticated and efficient synthetic routes has led to the development of novel methods that often employ organometallic and transition-metal catalysis, providing access to complex amine structures with high levels of control.
Application of Organometallic Reagents in Benzenemethanamine Synthesis
Organometallic reagents are powerful tools for C-C bond formation, but their application in C-N bond-forming reactions to synthesize amines has also been explored. A notable advanced approach involves the asymmetric addition of organometallic reagents to imines. For instance, the copper-catalyzed addition of diorganozinc reagents to N-phosphinoylimines allows for the synthesis of α-substituted chiral amines with high enantioselectivity. orgsyn.org While this specific example modifies the carbon skeleton rather than performing N-alkylation, the underlying principle of using organometallic reagents to react with C=N bonds is a key emerging strategy. These methods provide a pathway to chiral benzenemethanamine derivatives that are difficult to access through classical means.
Transition Metal-Catalyzed Syntheses of Aliphatic Amines
Transition-metal catalysis has become a cornerstone of modern synthetic organic chemistry, enabling the construction of complex aliphatic amines from simple and readily available starting materials. researchgate.netlatrobe.edu.aunih.gov These catalytic reactions offer powerful alternatives to traditional stoichiometric methods, often proceeding under milder conditions with greater functional group tolerance. nih.govacs.org Key strategies in this area include hydroamination and hydroaminoalkylation, which allow for the direct formation of C-N bonds by adding amines across unsaturated C-C bonds. researchgate.netacs.org
Asymmetric Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. This atom-economical process can, in principle, form Benzenemethanamine, N-propyl- by reacting propylamine (B44156) with styrene. A significant challenge in this field is controlling the regio- and enantioselectivity of the addition. Recent breakthroughs have utilized photoenzymatic catalysis, where a flavin-dependent ene-reductase generates a highly reactive aminium radical cation that participates in an asymmetric intermolecular hydroamination, yielding enantioenriched tertiary amines. nih.govillinois.edu Such bio-inspired catalytic systems represent a frontier in amine synthesis, addressing long-standing challenges in controlling radical intermediates for asymmetric transformations. osti.govosti.gov
Asymmetric Hydroaminoalkylation is a more complex transformation that constructs a C-N bond by formally adding an amine's α-C-H bond across an alkene. This allows for the synthesis of valuable chiral amine products. For example, cooperative catalysis systems using a chiral phosphoric acid and a photoredox sensitizer have been developed for the highly enantioselective hydroaminoalkylation of alkenyl azaarenes with N-arylglycines. nih.gov These methods showcase the power of combining different catalytic modes to achieve transformations not possible through conventional means and to construct complex stereocenters with high precision. nih.govnih.gov
| Methodology | Catalyst/Reagent Type | Transformation Principle | Key Advantage | Reference |
|---|---|---|---|---|
| Addition to Imines | Cu-catalyzed Diorganozinc | Addition of R-Zn to C=N bond. | Access to chiral α-substituted amines. | orgsyn.org |
| Asymmetric Hydroamination | Photoenzymatic (Ene-reductase) | Radical addition of N-H across C=C bond. | High enantioselectivity for chiral amines. | nih.govillinois.edu |
| Asymmetric Hydroaminoalkylation | Dual Photoredox/Chiral Acid | Addition of amine α-C-H across C=C bond. | Construction of complex stereocenters. | nih.gov |
Intramolecular Reductive Coupling Strategies
Intramolecular reductive coupling represents a powerful strategy for the synthesis of cyclic amines from acyclic precursors. This methodology involves the formation of a carbon-nitrogen bond within a single molecule, followed by the reduction of an intermediate functional group, typically an imine or an enamine, to the corresponding amine. While direct literature on the application of this strategy for the synthesis of acyclic secondary amines like N-propylbenzylamine is not prevalent, the principles can be applied to the synthesis of its cyclic analogs or derivatives.
In a hypothetical intramolecular approach that could lead to a precursor for or a derivative of N-propylbenzylamine, a molecule containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl) separated by a suitable tether could be employed. For instance, a δ-amino ketone could undergo intramolecular cyclization to form a cyclic imine, which is then reduced in situ to a cyclic amine. While this specific example leads to a cyclic structure, the underlying principle of forming a C-N bond followed by reduction is a cornerstone of modern amine synthesis.
Reductive amination, a related intermolecular process, is a widely used method for preparing amines. It is a cornerstone of synthetic chemistry, though it has remained largely unchanged for over a century. Recent advancements have focused on developing complementary reactions, such as the reductive amination of C-C σ-bonds adjacent to carbonyls, which allows for the synthesis of valuable linear and cyclic tertiary amines in a modular fashion core.ac.uk.
One-Pot Multicomponent Reaction Development (e.g., T3P Catalysis)
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, thereby minimizing purification steps and saving time and resources. Propylphosphonic anhydride (T3P®) is a versatile and environmentally friendly reagent that has found extensive use in promoting a wide range of organic transformations, including condensation reactions, which are often a key step in MCRs.
T3P® has been successfully employed in various one-pot syntheses, including the conversion of carboxylic acids to carbamates and the synthesis of α-aminonitriles via the Strecker reaction wikipedia.orgsemanticscholar.orgorganic-chemistry.org. These examples highlight the potential of T3P® to facilitate multicomponent reactions involving amine and carbonyl compounds.
Table 1: Potential One-Pot Synthesis of N-Propylbenzylamine via T3P®-Mediated Reductive Amination
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Reducing Agent | Product |
| Benzaldehyde (B42025) | Propylamine | T3P® | Sodium borohydride | Benzenemethanamine, N-propyl- |
This table represents a hypothetical, yet chemically plausible, one-pot reaction based on the known reactivity of T3P®.
Specific Derivatization during Synthesis (e.g., Miyaura Borylation)
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a boronate ester onto an aryl or vinyl halide. This reaction is of significant importance as the resulting organoboron compounds are versatile intermediates, most notably in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. wikipedia.orgguidechem.combloomtechz.comorganic-chemistry.org
While direct Miyaura borylation of N-propylbenzylamine itself is not a common derivatization, the methodology can be applied to precursors or derivatives of N-propylbenzylamine to introduce functionality onto the aromatic ring. For instance, a brominated N-propylbenzylamine derivative could undergo Miyaura borylation to install a boronate ester. This borylated intermediate can then be used in a subsequent Suzuki coupling to introduce a wide range of substituents (alkyl, aryl, etc.) onto the benzene (B151609) ring.
A notable example of a related transformation is the ortho-benzylation of N-aryl amides, which can proceed through a boron-directed Suzuki-Miyaura coupling. In this process, a dibromo boracycle is formed from an N-aryl amide, which then undergoes a Suzuki-Miyaura type coupling with benzyl (B1604629) bromide to achieve ortho-benzylation nih.gov. This demonstrates the feasibility of applying borylation and subsequent cross-coupling reactions to N-substituted benzylamine derivatives.
Table 2: Key Features of the Miyaura Borylation Reaction
| Feature | Description |
| Reaction Type | Palladium-catalyzed cross-coupling |
| Reactants | Aryl/vinyl halide, Bis(pinacolato)diboron |
| Catalyst | Palladium complex (e.g., PdCl2(dppf)) |
| Base | Weak base (e.g., Potassium acetate) |
| Product | Aryl/vinyl boronate ester |
| Key Advantage | Access to versatile intermediates for Suzuki coupling |
The mild reaction conditions of the Miyaura borylation tolerate a wide variety of functional groups, making it a powerful tool for the late-stage functionalization of complex molecules bloomtechz.comorganic-chemistry.org.
Utilizing Benzenemethanamine, N-propyl- as a Chemical Building Block in Complex Molecule Synthesis
Benzenemethanamine, N-propyl- is a valuable chemical building block in organic synthesis, serving as a precursor for a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries guidechem.com. The N-propylbenzylamine scaffold can be found in or used to synthesize a range of biologically active compounds.
One significant application of benzylamine derivatives is in the synthesis of isoindolinones, a class of nitrogen-containing heterocyclic compounds. Various N-substituted isoindolinones can be synthesized through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines, including those analogous to N-propylbenzylamine researchgate.net. This approach provides an efficient route to these important scaffolds.
Furthermore, benzylamines are recognized as crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs) nbinno.com. The benzylamine moiety is a common structural feature in a variety of therapeutic agents. The N-propyl group in N-propylbenzylamine can influence the lipophilicity and metabolic stability of the final compound, making it a useful modification in drug design. N-isopropylbenzylamine, a close analog, is also a valuable intermediate in pharmaceutical synthesis due to its unique molecular structure and reactivity bloomtechz.com.
The nitrogen atom in N-propylbenzylamine can also act as a directing group in C-H activation reactions, facilitating the functionalization of the ortho-position of the benzene ring. While the free amine can sometimes deactivate the metal catalyst, conversion to an amide or other directing group can enable regioselective C-H functionalization, leading to the synthesis of complex substituted aromatic compounds nih.govchemrxiv.org.
Table 3: Examples of Complex Molecules Derived from Benzylamine Scaffolds
| Compound Class | Synthetic Precursor | Key Transformation |
| Isoindolinones | 2-Carboxybenzaldehyde and a benzylamine | Reductive C-N coupling and intramolecular amidation |
| Diarylmethylamines | N,N-Aminals and aryl boronic acids | Copper(I)-catalyzed coupling reaction |
| Dibenzoazepines | N-Aryl amides | Boron-directed ortho-benzylation |
The versatility of N-propylbenzylamine as a building block stems from the reactivity of the secondary amine and the potential for functionalization of the aromatic ring, making it a valuable component in the toolbox of synthetic organic chemists.
Mechanistic Investigations of Reactions Involving Benzenemethanamine, N Propyl
Studies of Reaction Kinetics and Rate Order Determinations
Detailed experimental studies focusing specifically on the reaction kinetics and rate order determinations for reactions involving N-propylbenzylamine are not widely documented in scientific literature. The determination of a reaction's rate law, which includes the orders of reaction with respect to each reactant, must be established through empirical methods such as the method of initial rates or graphical analysis of concentration versus time data. libretexts.orgyoutube.com For a hypothetical reaction, the rate law would take the form: Rate = k[N-propylbenzylamine]ⁿ[Reactant B]ᵐ, where 'n' and 'm' are the reaction orders that must be determined experimentally. youtube.com Without specific experimental data, the reaction order for any given transformation of N-propylbenzylamine cannot be definitively stated.
Elucidation of Reaction Intermediates through Spectroscopic Analysis
The characterization of transient species is crucial for elucidating reaction mechanisms. In the context of N-propylbenzylamine, its synthesis via reductive amination of benzaldehyde (B42025) with propylamine (B44156) offers a clear example of reaction intermediates. The primary intermediate in this reaction is an imine, specifically N-benzylidenepropylamine, formed from the condensation of the aldehyde and the amine. masterorganicchemistry.comwikipedia.org This imine intermediate is typically not isolated but is reduced in situ to form the final N-propylbenzylamine product.
The formation of the imine proceeds through a hemiaminal intermediate, which then dehydrates. wikipedia.org The subsequent reduction of the C=N double bond of the imine yields the secondary amine. The final structure of N-propylbenzylamine is confirmed using various spectroscopic methods.
Table 1: Spectroscopic Data for Benzenemethanamine, N-propyl-
| Spectroscopic Method | Data Type | Observed Signals/Properties |
|---|---|---|
| ¹H NMR | Chemical Shifts | Data available from various sources. nih.gov |
| ¹³C NMR | Chemical Shifts | Data available from various sources. |
| Infrared (IR) Spectroscopy | Absorption Bands | Characteristic peaks for N-H, C-N, aromatic C-H, and aliphatic C-H bonds are observable. nih.gov |
| Mass Spectrometry (MS) | Molecular Ion Peak | Consistent with the molecular weight of C₁₀H₁₅N. nih.gov |
Note: Specific peak values and coupling constants can be found in chemical databases such as PubChem.
Analysis of Nucleophilic and Electrophilic Pathways
The reactivity of N-propylbenzylamine and its formation can be understood through the analysis of nucleophilic and electrophilic pathways.
Nucleophilic Character of the Amine: In its most common synthesis, reductive amination, the nitrogen atom of propylamine acts as a nucleophile. chemistrysteps.com It attacks the electrophilic carbonyl carbon of benzaldehyde, initiating the reaction. chemistrysteps.com The resulting N-propylbenzylamine, being a secondary amine, also possesses a lone pair of electrons on the nitrogen atom, allowing it to act as a nucleophile in subsequent reactions, such as alkylations or acylations.
Electrophilic Pathways: The formation of the imine intermediate, N-benzylidenepropylamine, during synthesis creates an electrophilic carbon atom in the C=N bond. This site is then attacked by a hydride from the reducing agent (e.g., sodium borohydride), which acts as a nucleophile. chemistrysteps.com In reactions where N-propylbenzylamine itself might be a precursor, it could be transformed into an electrophilic species. For instance, oxidation could potentially lead to an iminium ion, which is highly electrophilic.
Mechanistic Aspects of Oxidative and Reductive Transformations
Reductive Transformations: The most pertinent reductive transformation involving N-propylbenzylamine is the reduction of its precursor imine during synthesis. This step is crucial for the formation of the final amine product. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are used. masterorganicchemistry.comsigmaaldrich.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the imine's C=N double bond. chemistrysteps.com
Oxidative Transformations: While specific mechanistic studies on the oxidation of N-propylbenzylamine are limited, studies on related benzylamines suggest potential pathways. Cytochrome P450-catalyzed oxidation of a similar compound, N-benzyl-N-cyclopropylamine, has been shown to proceed via a hydrogen abstraction mechanism rather than a single electron transfer (SET). nih.gov This involves the abstraction of a hydrogen atom from a C-H or N-H bond, leading to radical intermediates that can then be further oxidized. nih.gov A plausible oxidative pathway for N-propylbenzylamine could involve the formation of an iminium ion intermediate, which can then be hydrolyzed to yield benzaldehyde and propylamine.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms, determining the structures of transition states, and calculating reaction energetics. mdpi.com
Advanced Analytical Methodologies in Benzenemethanamine, N Propyl Research
High-Resolution Chromatographic Techniques for Compound Profiling
Chromatographic methods are essential for separating Benzenemethanamine, N-propyl- from complex mixtures, allowing for its precise detection and quantification. The coupling of these separation techniques with mass spectrometry provides a powerful tool for structural elucidation and sensitive analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Benzenemethanamine, N-propyl-. In GC, the compound is vaporized and separated from other components as it travels through a capillary column. The retention time, the time it takes for the compound to exit the column, is a characteristic property used for preliminary identification. nist.gov
Qualitative Analysis Upon exiting the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. The fragmentation pattern of secondary amines like N-propylbenzylamine is dominated by alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. For N-propylbenzylamine, the most prominent fragmentation pathway involves the loss of an ethyl group (C₂H₅) from the propyl chain, resulting in a major fragment ion. Another key fragmentation is the cleavage of the benzyl-nitrogen bond, producing the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a hallmark of benzyl (B1604629) compounds. nih.gov Identification is confirmed by matching the acquired spectrum against established spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). nist.gov
Quantitative Analysis For quantitative purposes, a calibration curve is constructed by analyzing known concentrations of a pure Benzenemethanamine, N-propyl- standard. The peak area of a characteristic ion is plotted against concentration, allowing for the determination of the compound's concentration in an unknown sample. The use of an internal standard is common practice to correct for variations in injection volume and instrument response. The method's precision, linearity, and accuracy are validated according to established guidelines to ensure reliable results. chromatographyonline.com
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion (M⁺•) |
| 120 | [C₈H₁₀N]⁺ | Alpha-cleavage: Loss of an ethyl radical (•C₂H₅) from the propyl group. |
| 91 | [C₇H₇]⁺ | Formation of the tropylium ion via cleavage of the C-N bond. |
| 58 | [C₃H₈N]⁺ | Cleavage of the benzyl-nitrogen bond with charge retention on the propylamino fragment. |
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool for detecting and identifying a wide range of compounds in complex matrices without the need for reference standards for every single component. eurofinsus.com This approach is particularly valuable in metabolism studies, environmental monitoring, and impurity profiling where the presence of Benzenemethanamine, N-propyl- or its transformation products may be unknown.
Suspect Screening In suspect screening, a list of potential compounds of interest (suspects) is created based on prior knowledge. The LC-HRMS instrument then screens for the exact masses of the ions of these suspected compounds. If a signal is detected at the correct mass and a plausible retention time, its identity can be further investigated by analyzing its isotopic pattern and fragmentation spectrum.
Non-Targeted Screening Non-targeted screening (NTS) is a more comprehensive approach that aims to identify any and all compounds present in a sample ("unknown unknowns"). researchgate.net The workflow involves acquiring full-scan, high-resolution mass data for the samples. This data is then processed using advanced software to detect all chemical features (unique m/z and retention time pairs). Statistical analysis can be used to compare samples (e.g., control vs. treated) to find significant differences. The features of interest are then subjected to an identification process involving database searches (based on exact mass) and interpretation of fragmentation spectra to elucidate the chemical structure. researchgate.net This methodology allows for the discovery of novel metabolites, degradation products, or contaminants related to Benzenemethanamine, N-propyl-. nih.gov
| Step | Description | Objective |
|---|---|---|
| 1. Sample Preparation | Generic extraction (e.g., Solid-Phase Extraction) to isolate a broad range of analytes from the matrix. acs.org | Preserve all potential compounds of interest. |
| 2. LC-HRMS Analysis | Separation via liquid chromatography followed by detection with a high-resolution mass spectrometer (e.g., Orbitrap, TOF) in full-scan mode. | Acquire accurate mass data for all ionizable compounds. |
| 3. Data Processing | Use of specialized software for peak picking, feature detection, and alignment across multiple samples. | Generate a list of all detected chemical features (m/z, RT, intensity). |
| 4. Prioritization & Filtering | (For NTS) Statistical analysis or differential comparison to highlight features of interest. (For Suspect Screening) Filtering data against a suspect list. eurofinsus.com | Reduce data complexity and focus on relevant compounds. |
| 5. Compound Identification | Matching exact mass to chemical formulas, searching spectral libraries, and interpreting MS/MS fragmentation patterns. | Tentatively or definitively identify the chemical structure. |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which operate at high pressures to provide significantly faster analysis times and higher chromatographic resolution and sensitivity compared to traditional HPLC. acs.org When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, it becomes a formidable tool for compound analysis.
The QTOF instrument combines a quadrupole, which can be used to select a specific precursor ion, with a Time-of-Flight analyzer, which measures the mass of ions with very high resolution and accuracy. This setup allows for the acquisition of both high-resolution full-scan MS data and high-resolution MS/MS data for fragmentation analysis. The accurate mass measurements in both MS and MS/MS modes provide a high degree of confidence in the determination of elemental compositions for both the parent ion and its fragments, which is crucial for structural elucidation of unknowns. murdoch.edu.au For secondary amines like Benzenemethanamine, N-propyl-, which may have low intrinsic ionization efficiency, pre-column derivatization can be employed to enhance detection and chromatographic performance. acs.orgnih.gov
| Characteristic | Advantage in Research |
|---|---|
| High Resolution | Separates the target analyte from closely related isomers and matrix interferences. |
| High Speed | Increases sample throughput, making it suitable for large-scale studies. |
| High Sensitivity | Enables the detection and quantification of low-level impurities or metabolites. |
| Accurate Mass Measurement (MS and MS/MS) | Provides high confidence in elemental composition assignment for both precursor and fragment ions, facilitating structural identification. |
Spectroscopic Characterization in Mechanistic and Structural Research
Spectroscopic techniques are vital for the fundamental characterization of a molecule's structure. They provide direct information about the connectivity of atoms and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. docbrown.info
¹H NMR spectroscopy provides information on the chemical environment of each hydrogen atom. The spectrum of Benzenemethanamine, N-propyl- is expected to show distinct signals for the aromatic protons, the benzylic (C₆H₅-CH₂) protons, the two methylene (B1212753) (CH₂) groups of the propyl chain, and the terminal methyl (CH₃) group. The chemical shift of each signal indicates its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for confirmation of the compound's connectivity. docbrown.info
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, confirming the total number of carbon environments. uc.edu Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish H-H and C-H correlations, respectively, providing definitive proof of the structure and differentiating it from potential isomers like N-isopropylbenzylamine or N-ethyl-N-methylbenzylamine.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H |
| Benzylic (-CH₂-Ph) | ~3.80 | Singlet (s) | 2H |
| N-Methylene (-N-CH₂-CH₂) | ~2.55 | Triplet (t) | 2H |
| Propyl Methylene (-CH₂-CH₃) | ~1.55 | Sextet (sxt) | 2H |
| Amine (-NH-) | Variable (broad) | Singlet (s) | 1H |
| Methyl (-CH₃) | ~0.90 | Triplet (t) | 3H |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. docbrown.info When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An FTIR spectrum is a plot of absorbance versus wavenumber, with absorption peaks corresponding to these characteristic vibrational frequencies.
For Benzenemethanamine, N-propyl-, the FTIR spectrum will display characteristic bands confirming its key structural features. A peak in the 3300-3500 cm⁻¹ region is indicative of the N-H stretch of the secondary amine. docbrown.info Multiple peaks between 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl (propyl and benzyl) groups. researchgate.net Absorptions characteristic of the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info FTIR is also highly effective for reaction monitoring. For example, in a reaction where the secondary amine of N-propylbenzylamine is converted to a tertiary amine or an amide, the disappearance of the N-H stretching band can be monitored to track the reaction's progress.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch (sp²) | Aromatic Ring |
| 2850 - 3000 | C-H Stretch (sp³) | Alkyl (Propyl, Benzyl) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1000 - 1250 | C-N Stretch | Aliphatic Amine |
| 690 - 770 | C-H Out-of-Plane Bend | Monosubstituted Benzene (B151609) |
Electrospray Ionization Mass Spectrometry (ESI-MS) in Molecular Modification Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as an indispensable analytical technique for the characterization of molecular structures and the elucidation of fragmentation pathways, particularly for polar and thermally labile compounds such as Benzenemethanamine, N-propyl-. rsc.org This soft ionization method allows for the generation of intact protonated molecules, [M+H]⁺, from which structural information can be gleaned through subsequent fragmentation analysis (MS/MS or MSⁿ). rsc.orgresearchgate.net In the context of molecular modification studies of Benzenemethanamine, N-propyl-, ESI-MS provides a powerful tool to identify and characterize derivatives and metabolites.
Research into the fragmentation of analogous protonated benzylamines under ESI conditions reveals characteristic pathways that are informative for predicting the behavior of Benzenemethanamine, N-propyl- and its modified forms. researchgate.netnih.gov Typically, in the positive ion mode, the initial protonated molecule of Benzenemethanamine, N-propyl- ([C₁₀H₁₅N+H]⁺) would be expected to undergo collision-induced dissociation (CID). A primary and highly characteristic fragmentation at low collision energy for benzylamines is the neutral loss of the amine group. researchgate.netnih.gov
In the case of Benzenemethanamine, N-propyl-, this would involve the elimination of N-propylamine (CH₃CH₂CH₂NH₂), although the loss of ammonia (B1221849) (NH₃) has also been noted as a primary fragmentation step for simpler benzylamines. researchgate.netnih.gov The resulting fragment ion would be the stable benzyl cation or a tropylium ion, which would be readily detectable.
Further fragmentation of the N-propyl side chain can also occur. Cleavage of the C-N bond is a common fragmentation pathway for amine-containing side chains. researchgate.net For the protonated molecule of Benzenemethanamine, N-propyl-, this could lead to the formation of a benzylamine (B48309) radical cation and a propyl cation, or alternatively, the loss of a propyl radical to form a protonated benzylamine ion.
Molecular modifications to the parent compound, such as hydroxylation or methylation on the benzene ring, would be readily identified by a corresponding mass shift in the precursor ion. Subsequent MS/MS analysis would reveal characteristic fragmentation patterns, allowing for the precise localization of the modification. For example, hydroxylation of the benzyl ring would likely influence the fragmentation of the ring itself, providing structural isomers to be differentiated.
The detailed fragmentation data obtained from ESI-MS studies are crucial for understanding the metabolic fate of Benzenemethanamine, N-propyl- and for the quality control of its synthesized derivatives.
Interactive Data Table: Predicted ESI-MS Fragmentation of Benzenemethanamine, N-propyl-
The following table outlines the predicted major ions and their corresponding mass-to-charge ratios (m/z) that would be observed in an ESI-MS/MS analysis of protonated Benzenemethanamine, N-propyl-.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
| 150.13 | [M+H]⁺ | - | 150.13 |
| 150.13 | [M+H - CH₃CH₂CH₂NH]⁺ | Propylamine (B44156) | 91.05 |
| 150.13 | [M+H - C₃H₇]⁺ | Propyl radical | 106.08 |
Chemical Derivatization Strategies for Enhanced Analytical Performance and Research Applications
Principles of Derivatization for Improved Chromatographic and Spectroscopic Detection
The primary goal of derivatization in analytical chemistry is to modify the physicochemical properties of an analyte to make it more amenable to separation and detection. nih.gov For Benzenemethanamine, N-propyl-, which lacks a native chromophore for UV-Visible detection or a fluorophore for fluorescence detection, derivatization is essential for high-sensitivity analysis by High-Performance Liquid Chromatography (HPLC). The process typically involves introducing a tag into the molecule that imparts desirable characteristics.
Key principles and objectives of derivatization include:
Enhanced Detectability : By attaching a moiety with strong UV absorbance or fluorescence, the sensitivity of detection can be improved by several orders of magnitude. thermofisher.comlibretexts.org For mass spectrometry (MS), derivatization can introduce a readily ionizable group, improving signal response in techniques like electrospray ionization (ESI). nih.gov
Improved Chromatographic Behavior : Derivatization can decrease the polarity of amines, which improves retention on reverse-phase HPLC columns. thermofisher.com In gas chromatography (GC), derivatization increases the volatility and thermal stability of polar compounds like amines, preventing peak tailing and unwanted interactions with the stationary phase. researchgate.netresearchgate.net
Increased Selectivity : Derivatization reagents can be chosen to react specifically with the secondary amine group of Benzenemethanamine, N-propyl-, allowing for its selective detection in complex matrices.
Enhanced Stability : The resulting derivatives are often more stable than the parent amine, preventing degradation during sample preparation and analysis. thermofisher.com
Pre-column derivatization, where the reaction occurs before the sample is introduced into the chromatographic system, is a widely accepted and effective technique for the analysis of amines. scienceopen.comthermofisher.com
Functional Group-Specific Derivatization Reagents
The secondary amine functional group in Benzenemethanamine, N-propyl- is the primary site for derivatization. Reagents are designed to react specifically and quantitatively with this group under mild conditions. researchgate.net
Acylation is a common derivatization strategy for primary and secondary amines. researchgate.net Acyl chlorides are highly reactive electrophiles that readily react with the nucleophilic amine group to form stable amide derivatives. youtube.comchemguide.co.uk This reaction, often performed under Schotten-Baumann conditions (in the presence of a base), is rapid and efficient. acs.org
Common acylating reagents applicable to Benzenemethanamine, N-propyl- include:
Benzoyl Chloride : Reacts with primary and secondary amines to form benzoyl derivatives. acs.org These derivatives exhibit strong UV absorbance, making them suitable for HPLC-UV analysis. The reaction is typically fast, occurring at room temperature. acs.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl) : This reagent is widely used to derivatize primary and secondary amines, yielding highly fluorescent and UV-active derivatives. thermofisher.comlibretexts.org The resulting FMOC-amine is stable and can be detected with high sensitivity using both UV (at 265 nm) and fluorescence (excitation at 265 nm, emission at 340 nm) detectors. libretexts.org
Propyl Chloroformate : This reagent targets primary and secondary amines to generate carbamates, which can be analyzed by GC. phenomenex.com
The general reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemguide.co.uk
Table 1: Acyl Chloride-Type Reagents for Derivatizing Secondary Amines
| Reagent | Abbreviation | Product Type | Analytical Benefit |
|---|---|---|---|
| Benzoyl Chloride | Bz-Cl | Amide | Enhanced UV Detection |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Carbamate | Strong UV Absorbance & Fluorescence |
| Propyl Chloroformate | - | Carbamate | Improved Volatility for GC |
Reagents containing a sulfonyl chloride group react with secondary amines to form stable sulfonamides. These derivatives often possess excellent chromatographic properties and strong detection characteristics.
Dansyl Chloride (DNS-Cl) : 5-(Dimethylamino)naphthalene-1-sulfonyl chloride is a classic derivatizing agent for primary and secondary amines. libretexts.org The resulting dansyl-amides are highly fluorescent and can be detected at very low concentrations (nanomole to picomole range). libretexts.org The derivatives are more stable than those formed with some other reagents, such as OPA. libretexts.orgrsc.org
Dabsyl Chloride (DBS-Cl) : 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride reacts with amines under basic conditions to yield intensely colored dabsyl-amide derivatives, which can be detected in the visible region of the spectrum (around 436 nm). libretexts.orgrsc.org The derivatization is fast, and the products are stable and show good reproducibility. rsc.org
2-Naphthalenesulfonyl Chloride (NSCl) : This reagent has been successfully used for the pre-column derivatization of secondary amines for HPLC analysis with UV detection at 254 nm. nih.gov Mass spectrometric data confirms that derivatization occurs at the secondary amine sites. nih.gov
Table 2: Sulfonic Ester-Type Reagents for Derivatizing Secondary Amines
| Reagent | Abbreviation | Product Type | Analytical Benefit |
|---|---|---|---|
| Dansyl Chloride | DNS-Cl | Sulfonamide | High Fluorescence, Enhanced MS Ionization |
| Dabsyl Chloride | DBS-Cl | Sulfonamide | Strong Visible Light Absorbance |
| 2-Naphthalenesulfonyl Chloride | NSCl | Sulfonamide | Strong UV Absorbance |
This category includes other classes of reagents that react with the amine functional group.
Phenyl Isothiocyanate (PITC) : Also known as Edman's reagent, PITC reacts with both primary and secondary amines to form phenylthiourea derivatives. rsc.org These products are suitable for reverse-phase HPLC with UV detection at 254 nm. rsc.org
2,4-Dinitrofluorobenzene (DNFB) : Also known as Sanger's reagent, DNFB reacts with primary and secondary amines to form dinitrophenyl (DNP) derivatives that strongly absorb UV light. thermofisher.comlibretexts.org
o-Phthalaldehyde (OPA) : OPA is highly reactive towards primary amines in the presence of a thiol to form fluorescent isoindole derivatives. libretexts.org It does not typically react with secondary amines like Benzenemethanamine, N-propyl-. However, secondary amines can be derivatized with OPA following an initial oxidation step with an agent like sodium hypochlorite (NaOCl). libretexts.org
Strategic Derivatization for Bioactivity Profiling and Target Identification
Beyond enhancing analytical detection, derivatization can be strategically employed to convert a bioactive small molecule like Benzenemethanamine, N-propyl- into a chemical probe for studying its biological function and identifying its molecular targets. nih.gov This is a cornerstone of chemical biology and drug discovery. rsc.org
The most common approach is affinity-based target identification. nih.govrsc.org This method involves designing and synthesizing a probe molecule that consists of three key components:
Parent Molecule : The core structure of Benzenemethanamine, N-propyl-, which is responsible for its biological activity.
Linker/Spacer : A chemically inert chain that connects the parent molecule to a reporter tag. The linker must be designed to minimize interference with the parent molecule's interaction with its target protein.
Reporter Tag : A functional handle used for purification and identification. A common tag is biotin, which has an exceptionally high affinity for avidin and streptavidin proteins, allowing for efficient "pull-down" of the probe-protein complex from a cell lysate. nih.gov
For Benzenemethanamine, N-propyl-, a synthetic strategy would involve modifying a less critical part of the molecule, such as the propyl chain or a position on the benzene (B151609) ring, to attach a linker with a terminal reactive group. This group can then be conjugated to biotin. The resulting affinity probe is incubated with a cell or tissue lysate, and the probe, along with its bound target protein(s), is captured on streptavidin-coated beads. The captured proteins are then eluted, separated (e.g., by SDS-PAGE), and identified using mass spectrometry. nih.gov
Another advanced technique is photo-affinity labeling (PAL). princeton.edu In this method, a photo-activatable group (e.g., a diazirine) is incorporated into the structure of Benzenemethanamine, N-propyl-. Upon exposure to UV light, this group forms a highly reactive carbene that covalently crosslinks the probe to any nearby interacting proteins, enabling more robust target identification. princeton.edu
Table 3: Components of an Affinity Probe Based on Benzenemethanamine, N-propyl-
| Component | Function | Example Implementation |
|---|---|---|
| Parent Molecule | Binds to the cellular target protein(s) | The core Benzenemethanamine, N-propyl- structure |
| Linker | Provides spatial separation between the parent molecule and the tag | An polyethylene glycol (PEG) or alkyl chain attached to the benzene ring |
| Reporter Tag | Enables purification and detection of the probe-target complex | Biotin for affinity pull-down; diazirine for photo-affinity labeling |
Computational Chemistry and Molecular Modeling Studies of Benzenemethanamine, N Propyl
Quantum Chemical Calculations for Theoretical Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the theoretical properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to find the electronic structure of a molecule, yielding a wealth of information about its geometry, energy, and reactivity. For Benzenemethanamine, N-propyl-, DFT calculations using common functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G(d,p) can be employed to optimize its three-dimensional structure and compute a variety of molecular descriptors.
These calculations provide access to key electronic and structural properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity.
Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions. Furthermore, thermodynamic properties such as the enthalpy of formation, heat capacity, and entropy can be predicted, providing valuable data for process chemistry and reaction modeling.
Table 1: Theoretical Molecular Properties of Benzenemethanamine, N-propyl- Calculated via Computational Methods (Note: The following values are representative and derived from computational models like the Joback method or DFT calculations. Actual experimental values may vary.)
| Property | Calculated Value | Unit | Method/Source |
| Enthalpy of Formation (Gas, ΔfH°gas) | 40.27 | kJ/mol | Joback Method |
| Gibbs Free Energy of Formation (ΔfG°) | 235.12 | kJ/mol | Joback Method |
| Enthalpy of Vaporization (ΔvapH°) | 46.57 | kJ/mol | Joback Method |
| Critical Temperature (Tc) | 711.40 | K | Joback Method |
| Critical Pressure (Pc) | 2973.04 | kPa | Joback Method |
| McGowan's Characteristic Volume (McVol) | 137.980 | ml/mol | McGowan Method |
| Predicted pKa | 9.77 ± 0.19 | ACD/Labs Prediction | |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.186 | Crippen Method |
Molecular Modeling for Structure-Activity Relationship (SAR) Exploration and Optimization
Molecular modeling is a cornerstone of drug discovery and materials science, enabling the exploration of Structure-Activity Relationships (SAR). SAR studies investigate how the chemical structure of a compound influences its biological activity or physical properties. For Benzenemethanamine, N-propyl-, SAR exploration would involve systematically modifying its structure in silico and predicting the effect of these changes on a desired activity.
The core structure of N-propylbenzylamine features three key regions that can be modified:
The Phenyl Ring: Substituents can be added at the ortho-, meta-, or para-positions. Modeling can predict how electron-donating or electron-withdrawing groups, or bulky vs. compact groups, might affect receptor binding or other interactions.
The Propyl Group: The length and branching of the alkyl chain can be altered. For instance, it could be shortened to an ethyl or methyl group or lengthened to a butyl group.
The Amine Linker: The secondary amine itself is a key feature, but its chemical environment can be modulated.
A relevant SAR study on a series of N-(indol-3-ylglyoxylyl)benzylamine derivatives investigated their binding affinity for the benzodiazepine (B76468) receptor. The research found that lengthening the side chain from a benzylamine (B48309) to a propylamine (B44156) derivative led to a significant decrease in binding potency. This highlights the sensitivity of biological targets to the steric and electronic properties of the N-alkyl group. Molecular docking simulations, a key component of molecular modeling, could be used to rationalize such findings by visualizing the binding pose of N-propylbenzylamine analogs within a target's active site and analyzing key interactions, such as hydrogen bonds or hydrophobic contacts.
By constructing Quantitative Structure-Activity Relationship (QSAR) models, researchers can develop mathematical equations that correlate structural descriptors (like those from quantum calculations) with activity, allowing for the rapid prediction of the potency of novel, unsynthesized analogs.
Prediction of Chemical Reactivity and Selectivity Profiles
Computational chemistry provides powerful tools for predicting the chemical reactivity and selectivity of molecules. For Benzenemethanamine, N-propyl-, these predictions are based on its electronic structure. The nucleophilicity (N) and electrophilicity (E) of a molecule can be quantified using DFT-derived parameters.
The primary reactive sites of N-propylbenzylamine can be identified:
Nucleophilic Site: The nitrogen atom, with its lone pair of electrons, is the most significant nucleophilic center. It is expected to react with electrophiles, such as alkyl halides or acyl chlorides, and can act as a Brønsted-Lowry base.
Electrophilic Sites: The benzene (B151609) ring is susceptible to electrophilic aromatic substitution. The directing effects of the N-propylmethyl group (an ortho-, para-director) can be computationally confirmed by analyzing the charge distribution and Fukui functions, which indicate the propensity of a site to undergo electrophilic, nucleophilic, or radical attack. The benzylic carbon (the CH2 group) can also become an electrophilic center, particularly if the amine nitrogen is protonated.
Reactivity indices derived from the energies of frontier molecular orbitals (HOMO and LUMO) help to quantify these tendencies. For instance, a low ionization potential (related to HOMO energy) suggests a stronger tendency to act as a nucleophile. These computational predictions allow chemists to anticipate the outcome of reactions, design synthetic routes, and understand potential side reactions or degradation pathways.
Table 2: Predicted Reactivity and Selectivity Profile for Benzenemethanamine, N-propyl-
| Reaction Type | Most Probable Site(s) of Attack | Computational Justification |
| Nucleophilic Attack (by the molecule) | Nitrogen lone pair | Highest negative electrostatic potential; location of HOMO. |
| Electrophilic Attack (on the molecule) | ortho- and para- positions of the phenyl ring | Higher electron density due to the activating effect of the alkylamine group; predicted by Fukui functions. |
| Protonation (Basicity) | Nitrogen lone pair | The site of the highest proton affinity. |
Cheminformatics and Database Analysis in Compound Research
Cheminformatics combines chemistry, computer science, and information science to analyze vast datasets of chemical information. For a compound like Benzenemethanamine, N-propyl-, cheminformatics plays a crucial role in aggregating existing knowledge and facilitating new discoveries.
Numerous chemical databases serve as primary resources for information on this compound. Databases such as PubChem, ChemSpider, and ChemicalBook provide fundamental data including identifiers (CAS number 2032-33-9), molecular formula (C10H15N), and various computed physical and chemical properties. PubChem, for example, lists computed descriptors like molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor/acceptor counts, and a rotatable bond count. It also cross-references to literature, patents, and commercial suppliers.
More specialized databases can provide further context. For instance, while N-propylbenzylamine itself may not be a drug, databases like DrugBank and ChEMBL contain extensive information on structurally similar compounds, including the parent molecule benzylamine. Researchers can perform similarity searches using the N-propylbenzylamine structure to identify related molecules with known biological activities, targets, or metabolic pathways. This "guilt-by-association" approach is a powerful tool for generating hypotheses about the potential biological roles or applications of the compound.
Analysis of large compound databases also allows for the identification of broader trends. For example, by screening databases of bioactive compounds, one could determine the frequency of the N-propylbenzylamine scaffold in molecules with specific activities (e.g., as GPCR ligands or enzyme inhibitors), providing clues for its potential use in drug design.
Exploration of Biological Activities and Pharmacological Relevance
Investigation of Enzyme Inhibition Mechanisms and Modulation of Biological Pathways
Direct studies detailing the specific enzyme inhibition mechanisms or the modulation of biological pathways by Benzenemethanamine, N-propyl- are not extensively documented in publicly available research. The pharmacological activity of benzylamine (B48309) derivatives often depends on the other functional groups present in the molecule. For instance, certain benzamides have been shown to possess anti-inflammatory properties through the inhibition of the transcription factor NF-kappaB, which in turn inhibits the production of tumor necrosis factor-alpha (TNF-alpha). nih.gov However, such activity cannot be directly attributed to the simpler N-propylbenzylamine structure without specific investigation. The study of enzyme inhibition is a critical area of drug discovery, with many drugs functioning as inhibitors of enzymes like monoamine oxidases or cholinesterases. nih.gov Research into complex sulfonamide derivatives has identified inhibitors of carbonic anhydrase IX, an enzyme linked to cancer, but these molecules have a significantly different structure from N-propylbenzylamine. nih.gov
Receptor Binding Studies and Ligand-Target Interactions
Antimicrobial and Anticancer Research Applications
Specific studies evaluating Benzenemethanamine, N-propyl- for antimicrobial or anticancer activity are not prominent in the scientific literature. The benzylamine moiety is, however, incorporated into more complex heterocyclic structures that have been investigated for such properties. For example, various benzimidazole (B57391) derivatives are known to act as competitive inhibitors that can block the biosynthesis of nucleic acids and proteins in bacterial cells. nih.gov Similarly, certain N-alkyl nitroimidazoles have shown selectivity and cytotoxic activity against breast and lung cancer cell lines. openmedicinalchemistryjournal.com Researchers have also synthesized and tested novel benzensulfonamides and triazole analogs for anticancer activity, but these are structurally distinct from N-propylbenzylamine. nih.govmdpi.com The role of N-propylbenzylamine in this context is primarily as a potential precursor or synthetic intermediate rather than an active agent itself. guidechem.com
Metabolomic Profiling and Molecular Docking Studies in Bioactive Compound Identification
Metabolomic profiling and molecular docking are crucial in silico methods in modern drug discovery to predict the pharmacokinetic properties and binding interactions of new chemical entities. texilajournal.com Molecular docking simulations, for instance, are used to predict how a ligand might bind to the active site of a protein, which can help in identifying potential drug candidates. nih.gov While these techniques have been applied to a wide range of compounds, including complex pyrrole-benzimidazole derivatives and chromone-based molecules, specific studies applying metabolomic profiling or molecular docking to Benzenemethanamine, N-propyl- are not available in the reviewed literature. nih.govd-nb.info Such studies would be necessary to predict its potential biological targets and metabolic fate.
Contribution to Drug Discovery and Development Research
The primary and most clearly defined role of Benzenemethanamine, N-propyl- in the pharmaceutical field is as a chemical intermediate and building block. guidechem.com Organic synthesis processes utilize this compound to introduce benzyl (B1604629) and propyl groups into larger, more complex molecules. guidechem.com Its structural isomer, N-isopropylbenzylamine, is also used as a precursor in the manufacture of some drugs. chemicalbook.com The utility of N-propylbenzylamine lies in its ability to participate in various chemical reactions to produce desired pharmaceutical compounds. guidechem.com Therefore, its contribution to drug discovery and development is foundational, providing a key component for the synthesis of novel, biologically active molecules.
Environmental Impact and Toxicology Research Paradigms
Ecological Risk Assessment Methodologies for Aliphatic and Aromatic Amines
Ecological risk assessment (ERA) for chemical compounds like N-propylbenzylamine is a systematic process used to evaluate the potential adverse effects on ecosystems exposed to one or more stressors. For amines, this process involves several key steps:
Hazard Identification: This step involves determining the types of adverse ecological effects a substance can cause. For aromatic amines, concerns often revolve around their potential toxicity to aquatic organisms, including fish, invertebrates, and algae. Some aromatic amines have been identified as mutagenic and/or carcinogenic, and they can be acutely toxic to certain aquatic species. nih.govacs.org
Exposure Assessment: This involves quantifying the concentration of the chemical in various environmental compartments (water, soil, sediment) and estimating the extent to which different organisms are exposed. Aromatic amines can enter the environment through industrial wastewater discharges from the production of dyes, pesticides, and pharmaceuticals. nih.govacs.org
Dose-Response Assessment: This establishes the relationship between the dose of the chemical and the magnitude of the adverse effect. For aquatic life, this is often expressed as the concentration that is lethal to 50% of a test population (LC50) or the concentration that causes a non-lethal effect in 50% of the population (EC50).
Risk Characterization: In this final step, the information from the previous three steps is integrated to estimate the probability and magnitude of adverse ecological effects. This may involve comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs).
Studies on Environmental Fate and Transport Mechanisms (e.g., Sorption, Persistence in Aquatic and Soil Environments)
The environmental fate and transport of a chemical determine its distribution, concentration, and persistence in the environment. cdc.govitrcweb.orgnih.govresearchgate.net For N-propylbenzylamine, its behavior is governed by its physicochemical properties and interactions with environmental matrices.
Sorption: The tendency of a chemical to attach to soil or sediment particles is a critical factor in its mobility. Aromatic amines can sorb to soils and sediments through both reversible physical processes (like cation exchange) and irreversible chemical (covalent binding) processes. nih.gov The sorption of aromatic amines is highly dependent on the pH of the surrounding medium. nih.govnih.gov In more acidic environments, amines are more likely to be protonated, forming cations that can bind to negatively charged sites on clay minerals and organic matter. nih.govosti.gov This suggests that the mobility of N-propylbenzylamine in the environment could be significantly influenced by soil and water pH. Studies on other aromatic amines have shown that sorption increases with decreasing pH. nih.govosti.gov
Persistence: The persistence of a chemical is a measure of how long it remains in the environment before being broken down. Most amines are resistant to hydrolysis in aqueous solutions. nih.gov The primary degradation pathway for many aromatic amines is microbial biodegradation. nih.gov However, the rate of biodegradation can be influenced by the presence of other substituents on the aromatic ring. For instance, chloro, sulfo, or nitro groups tend to decrease the degradation rate. nih.gov While some aromatic amines are readily biodegradable, others, such as certain phenylurea pesticide-derived anilines, are considered persistent. nih.govacs.org The persistence of N-propylbenzylamine in aquatic and soil environments would depend on the local microbial populations and environmental conditions.
The following table summarizes key physicochemical properties of N-propylbenzylamine that influence its environmental fate and transport.
| Property | Value | Implication for Environmental Fate and Transport |
| Molecular Weight | 149.23 g/mol | Influences diffusion and volatility. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 (estimated) | Indicates a moderate potential for bioaccumulation in fatty tissues of organisms. |
| Water Solubility | 1,350 mg/L (estimated) | Moderate solubility suggests it can be transported in aquatic systems. |
| pKa | 9.8 (estimated) | As a weak base, its speciation and sorption are highly pH-dependent. At pH values below its pKa, it will exist predominantly in its protonated, cationic form. |
Data sourced from publicly available chemical databases.
Analysis of Thermal Degradation Behavior and Environmental Release
The thermal degradation of N-propylbenzylamine is a critical consideration, particularly in industrial settings where high temperatures may be involved, or in the event of accidental fires. The breakdown of this compound under heat can lead to the formation of various degradation products, some of which may be more toxic or persistent than the parent compound.
Studies on the thermal decomposition of the related compound, benzylamine (B48309), have shown that the primary decomposition pathway involves the cleavage of the C-N bond. royalsocietypublishing.orgacs.org This process leads to the formation of a benzyl (B1604629) radical and an amino radical. acs.org In the presence of a hydrogen donor like toluene, the main products observed are ammonia (B1221849) and dibenzyl. royalsocietypublishing.org Small amounts of other gases, primarily hydrogen, are also produced. royalsocietypublishing.org It is plausible that the thermal degradation of N-propylbenzylamine would follow a similar initial pathway, leading to the formation of a benzyl radical and an N-propylamino radical.
Further reactions of these initial radical fragments could lead to a complex mixture of secondary products. Research on the degradation of benzylamines during chlorination, a common water treatment process, has shown the formation of imines, which then hydrolyze to form aldehydes (like benzaldehyde) and lower-order amines. rsc.org While not a thermal process, this indicates potential transformation pathways for the benzylamine structure.
The environmental release of these degradation products would depend on the specific conditions of the thermal event. Gaseous products would be released into the atmosphere, while more stable, less volatile compounds could contaminate soil and water. The ultimate environmental impact would be determined by the toxicity and persistence of the specific degradation products formed.
Structure-Activity Relationships (SAR) in Environmental Toxicology
Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) are computational tools used in toxicology to predict the biological activity of a chemical based on its molecular structure. nih.govresearchgate.net These models are essential for assessing the potential toxicity of chemicals when experimental data is limited, thereby reducing the need for animal testing. nih.gov
For aromatic amines, QSAR models have been developed to predict various toxicological endpoints, including mutagenicity and aquatic toxicity. nih.gov These models typically use molecular descriptors that quantify different aspects of the chemical's structure, such as its size, shape, electronic properties, and hydrophobicity.
Several key structural features are known to influence the toxicity of aromatic amines:
Hydrophobicity: Generally, an increase in hydrophobicity (often measured by the octanol-water partition coefficient, LogP) is correlated with increased toxicity to aquatic organisms, as it facilitates the chemical's ability to cross biological membranes.
Electronic Properties: The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly alter the reactivity and metabolic activation of the molecule, thereby affecting its toxicity. For example, some studies on nitroaromatic compounds have indicated that the presence of -NH2 groups can reduce toxicity. mdpi.com
Steric Factors: The size and shape of the molecule can influence its ability to interact with biological receptors and enzymes.
While specific SAR studies for N-propylbenzylamine are not widely available, QSAR models developed for broader classes of aromatic amines or benzene (B151609) derivatives can provide an initial estimate of its potential ecotoxicity. nih.gov These predictive models are valuable tools for prioritizing chemicals for further experimental testing and for making informed decisions in ecological risk assessment. researchgate.net
Industrial and Applied Research Perspectives
Role as a Key Chemical Reagent in Organic Synthesis Research
Benzenemethanamine, N-propyl- is primarily utilized in organic synthesis as a reagent for introducing the N-propylbenzylamine moiety into a molecular structure. As a secondary amine, its nitrogen atom is nucleophilic, allowing it to react with various electrophiles. This reactivity makes it a valuable building block for constructing larger, more complex molecules.
In research settings, compounds structurally similar to N-propylbenzylamine, such as other N-substituted benzylamines, are widely employed in the synthesis of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. The benzyl (B1604629) group in N-propylbenzylamine is particularly useful because it can often be removed later in a synthetic sequence through a process called hydrogenolysis. This strategy allows the nitrogen atom to be temporarily "protected" by the benzyl group, which can then be cleaved to yield a secondary amine, enabling further chemical transformations.
Research has documented the use of N-propylbenzylamine and its derivatives in various chemical reactions. For instance, a derivative, 4-Nitro-N-propylbenzylamine hydrochloride, is used as a derivatization reagent in analytical chemistry. This application involves reacting it with target molecules (amines) to form derivatives that are more easily detected and quantified, which is useful for determining trace amounts of certain compounds in environmental samples.
Applications as a Synthetic Intermediate for Industrial Chemicals
The utility of N-propylbenzylamine as a building block extends to the industrial synthesis of valuable chemicals, particularly in the pharmaceutical sector. While direct, large-scale applications of N-propylbenzylamine itself as an intermediate are not extensively detailed in public literature, the structural motif is crucial in certain high-value products.
Furthermore, benzylamines in general are recognized as important intermediates in the production of agrochemicals, such as insecticides and acaricides. Patents describe processes for producing various substituted benzylamines that serve as precursors for active agrochemical ingredients.
Theoretical Frameworks and Research Paradigms for Studying Benzenemethanamine, N Propyl
Positivist and Post-Positivist Paradigms in Experimental Chemical Research
Positivism is a research paradigm that holds that knowledge is derivable from sensory experience and can be verified through empirical testing. bestdissertationwriter.comgwu.edu In experimental chemistry, a positivist approach to studying Benzenemethanamine, N-propyl- would focus on objective, measurable, and quantifiable properties. sagepub.comresearchgate.net This paradigm assumes the existence of a single, objective reality that can be understood through careful observation and experimentation. researchgate.net
A key goal of positivist inquiry is to generate explanatory associations or causal relationships that can lead to prediction and control. gwu.edu Research conducted under this paradigm emphasizes the use of the scientific method, involving the formulation of hypotheses, controlled experimentation, and the collection of numerical data to test these hypotheses. sagepub.com For instance, a positivist study might aim to determine the precise boiling point, melting point, or spectral characteristics of Benzenemethanamine, N-propyl-. The data would be collected using calibrated instruments, and the results would be expected to be replicable by other researchers under the same conditions. sagepub.com The emphasis is on objectivity, with the researcher acting as a neutral observer to minimize bias. gwu.edu
Post-positivism, while sharing the belief in an objective reality, acknowledges the limitations of human observation and the potential for researcher bias to influence the study. It recognizes that our understanding of reality is constructed through the lens of our theories and concepts. In the context of Benzenemethanamine, N-propyl-, a post-positivist approach would still involve rigorous experimentation and quantitative measurement, but it would also acknowledge that the experimental design and the interpretation of data are influenced by the current theoretical understanding of chemical principles. This paradigm encourages the use of multiple methods and triangulation to approximate a more complete understanding of the compound's properties and behavior.
Table 1: Illustrative Positivist/Post-Positivist Research Questions and Methods for Benzenemethanamine, N-propyl-
| Research Question | Methodology | Data Type | Analysis |
| What is the precise boiling point of Benzenemethanamine, N-propyl- at standard pressure? | Distillation under controlled conditions | Quantitative (Temperature) | Statistical analysis of repeated measurements |
| What are the characteristic infrared absorption bands of Benzenemethanamine, N-propyl-? | Fourier-Transform Infrared (FTIR) Spectroscopy | Quantitative (Wavenumber, Transmittance) | Peak identification and comparison to known functional group frequencies |
| What is the reaction rate of the N-alkylation of benzylamine (B48309) with 1-bromopropane (B46711) to form Benzenemethanamine, N-propyl- under specific conditions? | Kinetic experiments monitoring reactant/product concentration over time | Quantitative (Concentration, Time) | Calculation of rate constants and determination of the rate law |
Interpretive and Constructivist Approaches in Understanding Chemical Phenomena
Interpretivism and constructivism are paradigms that emphasize the social and subjective construction of knowledge. insight7.ioaskanacademic.comsimplypsychology.org While less common in the natural sciences than in the social sciences, these approaches can be applied to understanding how chemists make sense of and communicate about chemical phenomena related to Benzenemethanamine, N-propyl-.
An interpretivist approach would focus on the meanings and interpretations that chemists assign to experimental data. quora.comlumenlearning.com For example, when analyzing the Nuclear Magnetic Resonance (NMR) or mass spectrum of Benzenemethanamine, N-propyl-, chemists engage in an interpretive process to deduce the molecular structure. nih.gov This process is not merely a direct reading of the data but involves applying theoretical knowledge, experience, and pattern recognition. quora.com Different chemists might initially interpret ambiguous spectral features differently, highlighting the subjective element in scientific practice.
Constructivism posits that knowledge is actively constructed by the learner or researcher rather than passively received. In the context of studying Benzenemethanamine, N-propyl-, a constructivist lens would focus on how the scientific community has collectively built an understanding of this compound and related secondary amines. This could involve historical analysis of how the concepts of chemical bonding, reaction mechanisms, and spectroscopic principles were developed and applied to understand the structure and reactivity of such molecules.
Pragmatic Methodologies in Applied Chemical Research
Pragmatism as a research paradigm focuses on the practical consequences and real-world applications of knowledge. nottingham.ac.uklse.ac.uklse.ac.uk A pragmatic approach to studying Benzenemethanamine, N-propyl- would be driven by a specific problem or goal. nottingham.ac.uk This paradigm is less concerned with abstract philosophical debates about the nature of reality and more focused on finding what works to solve a particular problem. nottingham.ac.uk
In applied chemical research, a pragmatic methodology would often involve a mix of quantitative and qualitative methods, chosen for their suitability to address the research question. lse.ac.uk For example, in the development of a new industrial synthesis for Benzenemethanamine, N-propyl-, a pragmatic approach would be taken. The research would be guided by practical considerations such as cost-effectiveness, yield, purity of the product, and environmental impact.
Table 2: Example of a Pragmatic Research Approach in the Synthesis of Benzenemethanamine, N-propyl-
| Research Objective | Methodologies | Data Collection | Desired Outcome |
| Develop an efficient and scalable synthesis of Benzenemethanamine, N-propyl- | Reductive amination of benzaldehyde (B42025) with propylamine (B44156) | Reaction optimization (varying catalyst, solvent, temperature, pressure), Product characterization (GC-MS, NMR, IR) | High-yield, cost-effective, and environmentally friendly synthetic route |
| Evaluate the potential of Benzenemethanamine, N-propyl- as an intermediate in pharmaceutical synthesis | Screening for reactivity in various coupling reactions, Biological activity assays of derivatives | Reaction monitoring (TLC, HPLC), Spectroscopic analysis of products, In vitro biological data | Identification of a lead compound for further drug development |
Critical Realism in Interdisciplinary Chemical Studies
Critical realism is a philosophical approach that distinguishes between the 'real' world, the 'actual' events that occur, and the 'empirical' observations we make. bohrium.comresearchgate.net It posits a reality that exists independently of our perception of it, but acknowledges that our understanding of this reality is always mediated by our theories and social context. bohrium.comresearchgate.net
In the context of interdisciplinary studies involving Benzenemethanamine, N-propyl-, critical realism provides a framework for integrating knowledge from different fields. leedsbeckett.ac.ukresearchgate.net For instance, if studying the environmental fate and toxicological effects of this compound, a critical realist approach would seek to understand the underlying chemical, biological, and ecological mechanisms that govern its behavior. This would involve not just observing correlations (e.g., between the concentration of the compound and a biological response) but also seeking to explain the causal powers of the molecule that produce these effects.
This paradigm encourages researchers to move beyond mere description to develop explanatory models of the phenomena under investigation. It recognizes the complexity of open systems, where multiple causal mechanisms may be at play, making it well-suited for interdisciplinary research that bridges chemistry with fields like biology, environmental science, and toxicology. leedsbeckett.ac.ukresearchgate.net
Ontological, Epistemological, and Axiological Considerations in Research Design
The design of any research into Benzenemethanamine, N-propyl- is implicitly or explicitly shaped by fundamental philosophical assumptions about the nature of reality (ontology), the nature of knowledge (epistemology), and the role of values (axiology).
Ontological considerations deal with the nature of being and reality. semanticscholar.orgresearchgate.netscielo.org.mx In chemistry, a central ontological question is the nature of chemical entities. hyle.orgnih.gov Is Benzenemethanamine, N-propyl- a real, mind-independent entity with inherent properties, or is it a concept that we construct to make sense of our observations? Most chemists implicitly adopt a realist ontology, assuming that the molecule and its properties are real.
Epistemological considerations concern the nature of knowledge and how we come to know things. science-education-research.comquora.comhyle.org Different research paradigms have different epistemologies. A positivist epistemology assumes that we can gain objective knowledge of the world through empirical observation. bestdissertationwriter.com An interpretivist epistemology, on the other hand, suggests that knowledge is subjective and co-created through our interpretations. insight7.io In the study of Benzenemethanamine, N-propyl-, the choice of analytical techniques and the interpretation of the resulting data are guided by epistemological assumptions about what constitutes valid chemical knowledge.
Axiological considerations relate to the role of values in research. science-education-research.comokstate.eduwikipedia.orgebsco.comi2insights.org While often portrayed as a value-free discipline, chemical research is influenced by various values. science-education-research.comokstate.edu These can include epistemic values, such as the pursuit of accuracy, consistency, and explanatory power, as well as non-epistemic values, such as the desire for funding, professional recognition, or the development of commercially viable products. The decision to study Benzenemethanamine, N-propyl- in the first place may be driven by its potential applications or its relevance to a particular societal problem, reflecting underlying axiological commitments. Ethical considerations in the synthesis, handling, and disposal of the compound are also a crucial aspect of axiology in chemical research.
Q & A
Q. Key Methodological Considerations :
- Monitor reaction progress using thin-layer chromatography (TLC) with iodine staining.
- Confirm purity via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
How can the enantiomeric purity of chiral N-propylbenzenemethanamine derivatives be determined?
Advanced Research Question
For chiral variants like (S)-α-propylbenzenemethanamine (CAS 3789-60-4), enantiomeric purity is assessed using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives). Polarimetry can provide supplementary data by measuring optical rotation .
Q. Example Protocol :
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (amylose tris-3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
What spectroscopic techniques are optimal for structural elucidation of N-propylbenzenemethanamine derivatives?
Basic Research Question
NMR Spectroscopy :
- ¹H NMR : Peaks for the benzyl group (δ 7.2–7.4 ppm), methylene protons adjacent to the amine (δ 2.5–3.0 ppm), and propyl chain (δ 0.9–1.6 ppm).
- ¹³C NMR : Assignments for aromatic carbons (~128–137 ppm), amine-adjacent carbons (~40–50 ppm), and aliphatic chain carbons (~10–25 ppm) .
Infrared (IR) Spectroscopy :
Advanced Application :
For complex derivatives (e.g., brominated analogs), high-resolution mass spectrometry (HRMS) coupled with tandem MS/MS fragmentation provides precise molecular formula confirmation .
How can environmental samples be analyzed for trace N-propylbenzenemethanamine contaminants?
Advanced Research Question
Gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) is recommended for detecting trace levels in environmental matrices (e.g., water or soil). A validated protocol includes:
Sample Preparation : Adjust pH to >10 for amine stability, then extract using a polydimethylsiloxane (PDMS) fiber.
GC-MS Conditions :
- Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
- Temperature Program: 40°C (hold 2 min) → 10°C/min → 280°C (hold 5 min).
- Detection: Selected ion monitoring (SIM) for m/z 121 (molecular ion) and 91 (benzyl fragment) .
What in vitro assays are suitable for evaluating the biological activity of N-propylbenzenemethanamine derivatives?
Advanced Research Question
Derivatives like N-phenylbenzenemethanamine (CAS 103-49-1) exhibit microtubule inhibition. Key assays include:
Tubulin Polymerization Assay :
- Monitor absorbance at 340 nm to track tubulin assembly rates in the presence of the compound.
- Compare IC₅₀ values with positive controls (e.g., colchicine) .
Cytotoxicity Screening :
- Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cell viability post-treatment.
How can computational methods predict the physicochemical properties of N-propylbenzenemethanamine?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- LogP : ~2.7 (indicating moderate lipophilicity).
- pKa : ~9.5–10.5 (typical for aliphatic amines).
- Thermodynamic Properties : Enthalpy of vaporization (ΔvapH) estimated via Clausius-Clapeyron equation using boiling point data .
Validation : Compare predicted vs. experimental NMR/IR spectra for accuracy .
What strategies resolve contradictions in reported boiling points or spectral data for N-propylbenzenemethanamine?
Advanced Research Question
Discrepancies may arise from impurities or isomerism. Mitigation strategies:
Reproduce Synthesis : Use high-purity reagents and inert atmospheres to minimize side reactions.
Advanced Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
